molecular formula C15H11NO2 B5776293 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 18595-87-4

2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5776293
CAS RN: 18595-87-4
M. Wt: 237.25 g/mol
InChI Key: IJTYJLSBKKTERF-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, also known as MOA-728, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of benzoxazines and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Structural Studies

2-(2-Methylphenyl)-4H-3,1-Benzoxazin-4-One has been a subject of interest in structural chemistry. Studies have focused on its preparation and structural analysis through methods like NMR. For instance, Neuvonen et al. (1989) prepared various methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines, including compounds similar to 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, and analyzed their structures using 1H and 13C NMR data (Neuvonen, Pohtola, & Pihlaja, 1989).

Crystal and Molecular Structure Analysis

Filipenko et al. (1989) conducted an x-ray structural analysis of 2-(2′-methylaminophenyl)-4H-3,1-benzoxazine-4-one, a compound structurally related to 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one. This study provided insights into the planar structure of the molecules and their spectral properties (Filipenko, Alimova, Atovmyan, & Bolotin, 1989).

Vibrational and Antibacterial Properties

Castillo et al. (2015) explored the structural and vibrational properties of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, providing insights into its potential antibacterial activity. Their research included infrared spectrum analysis and hybrid B3LYP method calculations (Castillo, Romano, Raschi, & Brandán, 2015).

Serine Protease Inhibition

Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones, including derivatives of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, have shown them to be potent inhibitors of various serine proteases. Gütschow et al. (1998) detailed the structural investigation and reactivity of these compounds in this context (Gütschow, Neumann, Sieler, & Eger, 1998).

Synthesis Techniques

Various techniques for synthesizing derivatives of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one have been explored. For example, Kobayashi et al. (2009) described the synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Kobayashi, Okamura, & Konishi, 2009).

Luminescence Studies

Research by Loseva et al. (1971) on methoxy-substituted 2-(2-arenesulfonylaminophenyl)-4H-3,1-benzoxazin-4-ones, which are closely related to 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, has contributed to the understanding of their luminescence properties, highlighting the influence of the methoxy group on intramolecular hydrogen bonding (Loseva, Bolotin, & Krasovitskii, 1971).

properties

IUPAC Name

2-(2-methylphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(17)18-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTYJLSBKKTERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

CAS RN

18595-87-4
Record name 2-(2-TOLYL)-4H-3,1-BENZOXAZIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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